Cas no 153088-73-4 (Z-Asp-CH2-DCB)

Z-Asp-CH2-DCB structure
Nom du produit:Z-Asp-CH2-DCB
Numéro CAS:153088-73-4
Le MF:C20H17Cl2NO7
Mégawatts:454.257484197617
MDL:MFCD00674885
CID:99031
PubChem ID:9911778
Z-Asp-CH2-DCB Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2,6-dichloro-, (3S)-4-carboxy-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]butylester
- "Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE"
- Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE
- Z-Asp-2006-dichlorobenzoyloxymethylketone
- Z-Asp-CH2-DCB
- ICE INHIBITOR V
- ICE INHIBITOR VI
- PASE-1 INHIBITOR III
- PASE-1 INHIBITOR V
- Z-D-CH2-DCB
- Z-VAL-ALA-ASP(OME)-FLUOROMETHYLKETONE
- CASPASE-1 INHIBITOR V
- Z-Asp-[(2,6-dichlorobenzoyl)oxy]methane
- CASPASE-1 INHIBITOR III
- Z-L-ASP-ALPHA-[(2,6-DICHLOROBENZOYL)OXY]METHANE
- HY-113953
- CS-0064759
- (S)-3-(((benzyloxy)carbonyl)amino)-5-((2,6-dichlorobenzoyl)oxy)-4-oxopentanoic acid
- MS-28260
- (3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid
- Z-Asp-DCB
- SCHEMBL3686640
- 153088-73-4
- AKOS040740597
- MFCD00674885
- CHEMBL108574
- carbobenzoxy-l-aspart-1-yl-[(2,6-dichlorobenzoyl)oxy]methane
- N-CBZ-L-ASPARTIC ACID A-(2 6-DICHLORO- &
- (3S)-3-{[(benzyloxy)carbonyl]amino}-5-[(2,6-dichlorobenzoyl)oxy]-4-oxopentanoic acid
- G12638
- FHN88734?
- (3S)-3-{[(BENZYLOXY)CARBONYL]AMINO}-5-(2,6-DICHLOROBENZOYLOXY)-4-OXOPENTANOIC ACID
- DB-214845
-
- MDL: MFCD00674885
- Piscine à noyau: InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1
- La clé Inchi: FKJMFCOMZYPWCO-HNNXBMFYSA-N
- Sourire: O=C(O)C[C@@H](C(COC(C1=C(Cl)C=CC=C1Cl)=O)=O)NC(OCC2=CC=CC=C2)=O
Propriétés calculées
- Qualité précise: 453.03800
- Masse isotopique unique: 453.0382073g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 12
- Complexité: 614
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 119Ų
- Le xlogp3: 3.6
Propriétés expérimentales
- Dense: 1.440±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (2.8E-3 g/L) (25 ºC),
- Le PSA: 119.00000
- Le LogP: 3.87990
Z-Asp-CH2-DCB PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB478423-100 mg |
Z-Asp-2,6-dichlorobenzoyloxymethylketone; . |
153088-73-4 | 100mg |
€505.50 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8688-5mg |
Z-Asp-CH2-DCB |
153088-73-4 | 98% | 5mg |
¥806.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8688-10mg |
Z-Asp-CH2-DCB |
153088-73-4 | 98% | 10mg |
¥1128.00 | 2023-09-09 | |
Biosynth | ICE-3174-V-5 mg |
Z-Asp-CH2-DCB |
153088-73-4 | 5mg |
$279.40 | 2023-01-04 | ||
TRC | A790193-10mg |
Z-Asp-2,6-Dichlorobenzoyloxymethylketone |
153088-73-4 | 10mg |
$ 110.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202386A-50 mg |
Z-Asp-2,6-dichlorobenzoyloxymethylketone, |
153088-73-4 | >98% | 50mg |
¥3,023.00 | 2023-07-10 | |
MedChemExpress | HY-113953-1mg |
Z-Asp-CH2-DCB |
153088-73-4 | 99.28% | 1mg |
¥500 | 2024-07-19 | |
MedChemExpress | HY-113953-10mM*1 mL in DMSO |
Z-Asp-CH2-DCB |
153088-73-4 | 99.28% | 10mM*1 mL in DMSO |
¥880 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13378-50mg |
Z-Asp-CH2-DCB |
153088-73-4 | 99.08% | 50mg |
¥ 5633 | 2023-09-07 | |
1PlusChem | 1P00AP9L-5mg |
Z-ASP-2,6-DICHLOROBENZOYLOXYMETHYLKETONE |
153088-73-4 | ≥98% | 5mg |
$110.00 | 2024-06-20 |
Z-Asp-CH2-DCB Littérature connexe
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
153088-73-4 (Z-Asp-CH2-DCB) Produits connexes
- 170108-04-0(2-Bromo-3-chloro-4-fluorobenzoic acid)
- 1558140-29-6(2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine)
- 1803711-63-8(1-Bromo-1-(3-(chloromethyl)-2-ethoxyphenyl)propan-2-one)
- 2703782-11-8(Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate)
- 2138180-85-3(Propanoic acid, 3-[(2-ethoxyethyl)methylamino]-2,2-difluoro-)
- 2031259-27-3(5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid)
- 2228354-09-2(1-methyl-3-2-(1H-1,2,4-triazol-1-yl)ethyl-1H-pyrazol-5-amine)
- 90841-46-6(methyl 4-bromo-2,6-dimethylbenzoate)
- 2138124-39-5(6-(Chlorodifluoromethyl)-2,4-diethylpyridine-3-carboxylic acid)
- 885519-88-0(4-iodo-1h-indazol-6-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:153088-73-4)Z-Asp-CH2-DCB

Pureté:99%/99%/99%
Quantité:50mg/100mg/250mg
Prix ($):198.0/336.0/571.0
atkchemica
(CAS:153088-73-4)Z-Asp-CH2-DCB

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête